
Dichlotran K
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlotran K is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. It is a derivative of tranylcypromine, a monoamine oxidase inhibitor (MAOI) that has been used in the treatment of depression. Dichlotran K has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of Dichlotran K is not fully understood, but it is believed to involve the inhibition of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, Dichlotran K may increase the levels of these neurotransmitters in the brain, leading to a range of effects.
Biochemical and Physiological Effects:
Dichlotran K has been found to exhibit a range of biochemical and physiological effects, including increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been found to exhibit anti-tumor properties, potentially through the induction of apoptosis in cancer cells. Additionally, Dichlotran K has been found to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Dichlotran K for lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, its potential applications in various fields make it a versatile compound for research. However, one limitation is the lack of understanding of its mechanism of action, which may make it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for Dichlotran K research. One area of interest is its potential as a treatment for depression and other psychiatric disorders. Additionally, its anti-tumor properties make it a promising candidate for cancer therapy. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Métodos De Síntesis
Dichlotran K can be synthesized through a multi-step process involving the reaction of tranylcypromine with various reagents. The synthesis method has been well-established in scientific literature, and the compound has been synthesized in both small and large-scale quantities.
Aplicaciones Científicas De Investigación
Dichlotran K has been the subject of numerous scientific studies due to its potential applications in various fields. It has been studied as a potential treatment for depression, anxiety, and other psychiatric disorders. It has also been investigated for its potential use in cancer therapy, as it has been found to exhibit anti-tumor properties.
Propiedades
Número CAS |
150151-21-6 |
|---|---|
Nombre del producto |
Dichlotran K |
Fórmula molecular |
C26H24N2O |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
1-[[4-(2,3-dimethylphenyl)-2,3-dimethylphenyl]diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C26H24N2O/c1-16-8-7-11-21(17(16)2)22-13-14-24(19(4)18(22)3)27-28-26-23-10-6-5-9-20(23)12-15-25(26)29/h5-15,29H,1-4H3 |
Clave InChI |
XYMXGLSKYJFPJR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C2=C(C(=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C)C)C |
SMILES canónico |
CC1=C(C(=CC=C1)C2=C(C(=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C)C)C |
Sinónimos |
1-(2,3-dimethylphenyl-4-(2,3-dimethylphenyl)-azo)-2-naphthol dichlotran K dichlotran-K |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



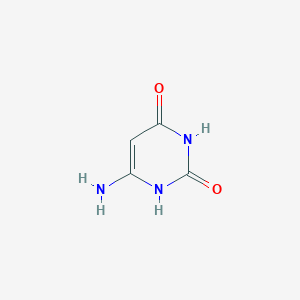
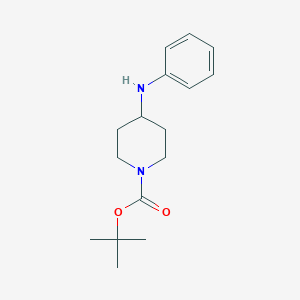
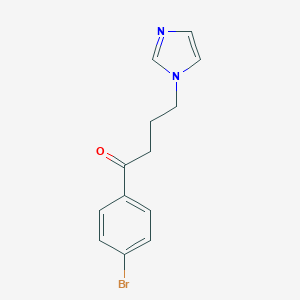

![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B118385.png)
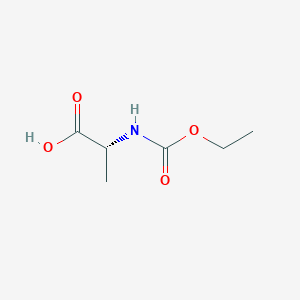
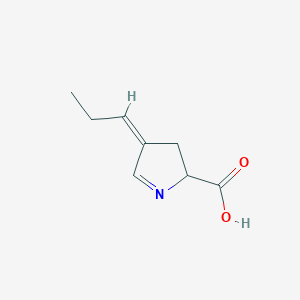

![3',6'-Bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B118398.png)
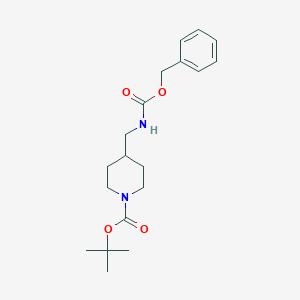
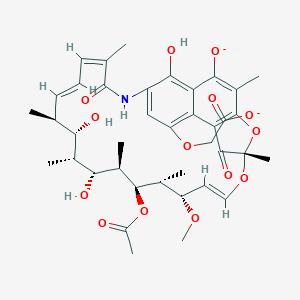
![25,26,27,28-Tetrapropoxycalix[4]arene](/img/structure/B118408.png)
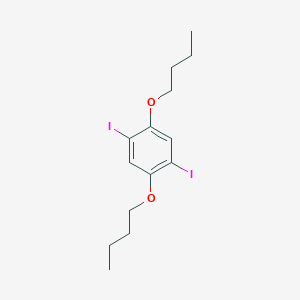
![Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo-(9CI)](/img/structure/B118419.png)